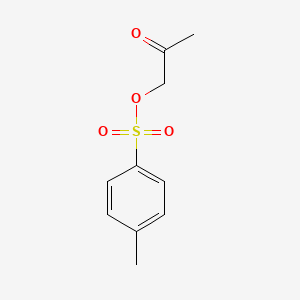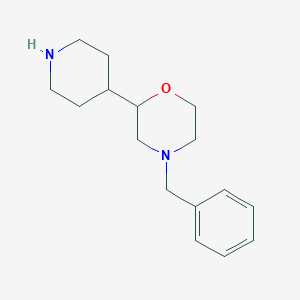
4-Benzyl-2-(piperidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-(piperidin-4-yl)morpholine is a heterocyclic compound that features both a piperidine and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyl-2-(piperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process can be carried out under hydrogenation conditions using a platinum or palladium catalyst. For instance, one method involves adding morpholine in a molar excess to 1-benzyl-4-piperidone, followed by hydrogenation at a pressure of 0.5 MPa and a temperature of 80°C in the presence of a platinum/C catalyst .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of continuous flow reactors and optimized hydrogenation conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters are crucial for achieving high efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(piperidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of de-benzylated or reduced piperidine derivatives .
Applications De Recherche Scientifique
4-Benzyl-2-(piperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Piperidin-4-yl)benzyl)morpholine hydrochloride
- 4-(3-(Piperidin-4-yl)benzyl)morpholine hydrochloride
- 1-Benzyl-4-morpholinopiperidine
Uniqueness
4-Benzyl-2-(piperidin-4-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and chemical entities. Its dual-ring structure allows for diverse functionalization and optimization in drug design .
Propriétés
Formule moléculaire |
C16H24N2O |
|---|---|
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
4-benzyl-2-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)12-18-10-11-19-16(13-18)15-6-8-17-9-7-15/h1-5,15-17H,6-13H2 |
Clé InChI |
JCCUONBDYQUFIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CN(CCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)

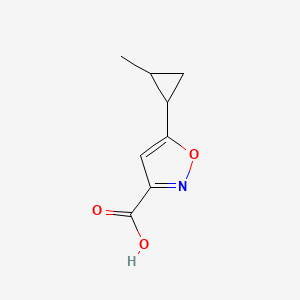
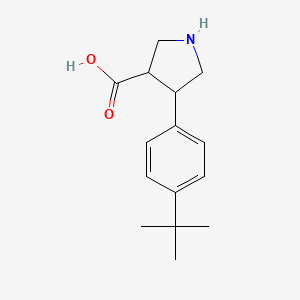
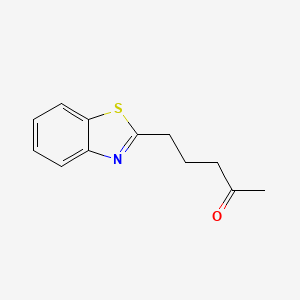

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)

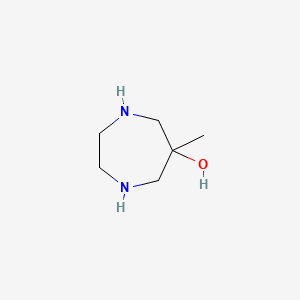
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
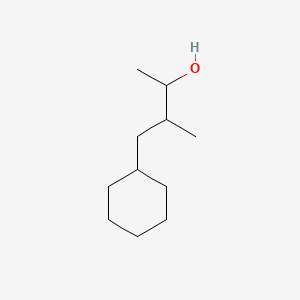
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
